3,5-Bis(4-Nitrophenoxy)benzoic acid 3,5-Bis(4-Nitrophenoxy)benzoic acid 3,5-bis(4-nitrophenoxy)benzoic acid is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 173550-33-9
VCID: VC0070681
InChI: InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23)
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H12N2O8
Molecular Weight: 396.3 g/mol

3,5-Bis(4-Nitrophenoxy)benzoic acid

CAS No.: 173550-33-9

Main Products

VCID: VC0070681

Molecular Formula: C19H12N2O8

Molecular Weight: 396.3 g/mol

3,5-Bis(4-Nitrophenoxy)benzoic acid - 173550-33-9

CAS No. 173550-33-9
Product Name 3,5-Bis(4-Nitrophenoxy)benzoic acid
Molecular Formula C19H12N2O8
Molecular Weight 396.3 g/mol
IUPAC Name 3,5-bis(4-nitrophenoxy)benzoic acid
Standard InChI InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23)
Standard InChIKey JOSXKPZXMVHRKU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Description 3,5-bis(4-nitrophenoxy)benzoic acid is an aromatic ether.
Synonyms 3,5-bis(4-nitrophenoxy)benzoic acid
PubChem Compound 16760376
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator